molecular formula C17H14O3S B3384613 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 565174-28-9

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B3384613
CAS No.: 565174-28-9
M. Wt: 298.4 g/mol
InChI Key: JWTQNYOHZGHMMU-UHFFFAOYSA-N
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Description

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C17H14O3S and a molecular weight of 298.4 g/mol. This compound is known for its diverse applications in various fields and industries, including pharmaceuticals, agriculture, and material sciences.

Preparation Methods

The synthesis of 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of polymer-supported phosphoric, phosphonic, and phosphinic acids, which are efficient in separation processes and can be tailored for specific applications .

Chemical Reactions Analysis

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents, palladium catalysts, and polymer-supported acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of new carbon–carbon bonds, while oxidation reactions may produce sulfoxides or sulfones.

Scientific Research Applications

This compound has numerous scientific research applications. In the field of chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of new materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit strong biological activities by interacting with enzymes and receptors involved in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as benzofuran-2-carboxylic acid and benzylsulfanyl derivatives These compounds share similar structural features but may differ in their biological activities and applications

Properties

IUPAC Name

3-(benzylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c18-17(19)16-14(13-8-4-5-9-15(13)20-16)11-21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQNYOHZGHMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193913
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565174-28-9
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565174-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Phenylmethyl)thio]methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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